molecular formula C17H28N2O5S B513303 2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-95-7

2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513303
CAS No.: 941256-95-7
M. Wt: 372.5g/mol
InChI Key: ASOKTOVJKRQKKU-UHFFFAOYSA-N
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Description

2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a versatile chemical compound known for its unique structural properties and wide range of applications in scientific research. This compound features a piperazine ring substituted with a sulfonyl group and an ethanol moiety, making it valuable in medicinal chemistry, drug discovery, and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,5-diethoxy-4-methylbenzenesulfonyl chloride and piperazine.

    Reaction Conditions: The sulfonyl chloride reacts with piperazine in the presence of a base such as triethylamine to form the sulfonyl piperazine intermediate.

    Ethanol Addition: The intermediate is then reacted with ethylene oxide or a similar reagent to introduce the ethanol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the sulfonylation reaction.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted piperazines depending on the reagents used.

Scientific Research Applications

2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has numerous applications in scientific research:

    Medicinal Chemistry: Used in the design and synthesis of new pharmaceutical agents.

    Drug Discovery: Acts as a lead compound in the development of drugs targeting neurological and psychiatric disorders.

    Pharmaceutical Development: Employed in the formulation of drugs due to its stability and bioavailability.

    Biological Studies: Utilized in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which 2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol exerts its effects involves:

    Molecular Targets: Binding to specific receptors or enzymes in the body.

    Pathways Involved: Modulating signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)ethanol: Lacks the diethoxy groups, resulting in different pharmacological properties.

    2-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol: Similar structure but with methoxy groups instead of ethoxy, affecting its reactivity and applications.

Uniqueness

2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable tool in various fields of research.

Properties

IUPAC Name

2-[4-(2,5-diethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O5S/c1-4-23-15-13-17(16(24-5-2)12-14(15)3)25(21,22)19-8-6-18(7-9-19)10-11-20/h12-13,20H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOKTOVJKRQKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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